1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate

Analytical Chemistry Quality Control Pharmaceutical Impurity Profiling

1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate (CAS 1023594-50-4), also known as tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate, is a synthetic intermediate and a specified process-related impurity of the CDK4/6 inhibitor Palbociclib. It is characterized by a Boc-protected piperazine core tethered to a 4-aminopyridine moiety (MF: C14H22N4O2; MW: 278.35).

Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
CAS No. 1023594-50-4
Cat. No. B1649609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate
CAS1023594-50-4
Molecular FormulaC14H22N4O2
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CN=C2)N
InChIInChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-16-5-4-11(12)15/h4-5,10H,6-9H2,1-3H3,(H2,15,16)
InChIKeyRVCAZUBHOCWAGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate (CAS 1023594-50-4): Identity, Purity & Regulatory-Grade Characterization


1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate (CAS 1023594-50-4), also known as tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate, is a synthetic intermediate and a specified process-related impurity of the CDK4/6 inhibitor Palbociclib . It is characterized by a Boc-protected piperazine core tethered to a 4-aminopyridine moiety (MF: C14H22N4O2; MW: 278.35) . Commercially, it is supplied as a high-purity reference standard (≥95% to ≥99% by HPLC) with comprehensive structural confirmation (1H/13C NMR, HRMS) to support regulatory filings .

Why Generic 'Palbociclib Impurities' Cannot Substitute for 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate (CAS 1023594-50-4) in Regulated Workflows


Substituting a generic 'impurity standard' for the specific CAS 1023594-50-4 entity introduces significant regulatory and analytical risk. Palbociclib's impurity profile includes numerous structurally distinct species with varying retention times and detection responses . Regulatory guidance (ICH Q3A/B) mandates identification and control of specified impurities based on exact chemical identity. Using an alternative compound with a similar nominal description (e.g., a different Palbociclib impurity or a non-specified analog) invalidates method validation (AMV), stability studies, and quality control (QC) due to non-equivalent chromatographic behavior and spectral properties [1]. The data below quantifies the specific, verifiable differentiation of CAS 1023594-50-4 against relevant comparators.

Quantitative Evidence Guide: Differentiating 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate (CAS 1023594-50-4) from Alternatives


Chromatographic Purity: 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate vs. Unspecified Impurity Standards

The specified impurity 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate (CAS 1023594-50-4) is provided with a certified HPLC purity of 99.92%, ensuring accurate quantification in method validation and routine QC analysis . In contrast, many generic 'impurity' standards are supplied with lower or unspecified purity (e.g., ≥95%), which introduces unacceptable error in calculating impurity levels relative to the ICH Q3A reporting threshold of 0.05% .

Analytical Chemistry Quality Control Pharmaceutical Impurity Profiling

Regulatory-Grade Characterization: CAS 1023594-50-4 vs. Uncharacterized Analogs

1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate is supplied with a comprehensive characterization package including NMR (1H, 13C), HRMS, and elemental analysis data, enabling full structural confirmation and traceability compliant with regulatory guidelines for ANDA submissions . Uncharacterized analogs or generic intermediates often lack this documentation, forcing users to perform costly and time-consuming in-house characterization [1]. This documentation gap presents a direct risk to regulatory approval timelines.

Regulatory Science Abbreviated New Drug Application (ANDA) Method Validation

Chromatographic Resolution: HPLC Separation of Palbociclib and Its Specified Impurity (CAS 1023594-50-4)

A validated HPLC method utilizing a C18 column with gradient elution (aqueous acid and acetonitrile) achieves baseline separation of Palbociclib from its specified impurity 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate (CAS 1023594-50-4) [1]. This method enables the accurate detection and quantification of the impurity at levels as low as the ICH reporting threshold (0.05%) in both drug substance and capsule formulations [2]. Alternative impurities (e.g., Palbociclib Impurity 1 or Impurity 69) exhibit different retention characteristics, rendering this specific method inapplicable without revalidation .

Analytical Method Development HPLC Impurity Profiling

High-Value Application Scenarios for 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate (CAS 1023594-50-4)


ANDA Regulatory Filing: Impurity Method Validation and Quality Control

Procurement of CAS 1023594-50-4 as a certified reference standard is essential for ANDA submissions. Its use in developing and validating stability-indicating HPLC methods ensures that the analytical procedure can accurately quantify this specific process impurity in Palbociclib drug substance and finished dosage forms [1]. This directly supports compliance with ICH Q2(R1) and Q3A/B guidelines, mitigating the risk of regulatory deficiency letters.

Commercial Batch Release and Stability Studies

During commercial manufacturing of Palbociclib, this compound is used as a quantitative impurity marker for routine batch release testing and long-term stability studies. The high certified purity (≥99.9%) and provided characterization data allow for the precise calculation of impurity levels against the established specification limit, ensuring product quality and shelf-life determination.

Pharmaceutical Research: Synthesis and Optimization of Palbociclib Analogs

As a key intermediate bearing the Boc-protected piperazine and 4-aminopyridine pharmacophore, CAS 1023594-50-4 serves as a strategic building block for medicinal chemistry efforts aimed at synthesizing novel Palbociclib analogs with modified terminal piperazine moieties [2]. Its use enables exploration of structure-activity relationships (SAR) and the development of next-generation CDK4/6 inhibitors with potentially improved selectivity or pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.